molecular formula C8H6BrFO B6314907 4-Bromo-3-fluoro-2-methylbenzaldehyde CAS No. 1807174-19-1

4-Bromo-3-fluoro-2-methylbenzaldehyde

Cat. No.: B6314907
CAS No.: 1807174-19-1
M. Wt: 217.03 g/mol
InChI Key: KKDMXMSWDKABEZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-methylbenzaldehyde typically involves the bromination and fluorination of 2-methylbenzaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

1. Organic Synthesis
4-Bromo-3-fluoro-2-methylbenzaldehyde serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in various substitution reactions, making it a critical intermediate in synthetic pathways.

2. Specialty Chemicals
The compound is employed in the production of specialty chemicals, where its unique reactivity facilitates the development of tailored materials for specific industrial applications. The presence of bromine and fluorine enhances its reactivity, providing opportunities for selective functionalization.

Application TypeDescription
Organic SynthesisBuilding block for complex organic molecules
Specialty ChemicalsProduction of tailored materials

Biological Applications

1. Molecular Probes
In biological research, this compound is utilized in the development of molecular probes and imaging agents. Its halogenated structure can enhance the lipophilicity of probes, improving their bioavailability and interaction with biological targets.

2. Antimicrobial Activity
Research indicates that compounds with halogenated structures exhibit antimicrobial properties. The unique combination of bromine and fluorine may enhance the compound's ability to interact with microbial membranes, leading to increased efficacy against various pathogens.

3. Anti-inflammatory Properties
Halogenated benzaldehydes, including this compound, have been studied for their potential anti-inflammatory effects. The compound may bind to targets involved in inflammatory pathways, providing therapeutic benefits.

Biological ActivityPotential Effects
AntimicrobialEnhanced efficacy against pathogens
Anti-inflammatoryPotential therapeutic benefits

Medicinal Applications

1. Therapeutic Agents
this compound serves as an intermediate in the synthesis of potential therapeutic agents. Its reactivity allows for modifications that can lead to compounds with significant biological activity, including anticancer properties.

2. Anticancer Research
Studies have shown that similar halogenated compounds exhibit anticancer activity by interfering with cancer cell proliferation and inducing apoptosis. The aldehyde group in conjunction with halogens contributes to this activity, making it a candidate for further investigation in cancer therapeutics.

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents
A study investigated the synthesis of novel antimicrobial agents using this compound as a starting material. The resulting compounds demonstrated enhanced activity against Gram-negative bacteria compared to non-halogenated analogs, highlighting the importance of halogenation in drug design .

Case Study 2: Anti-inflammatory Compounds
Research focusing on anti-inflammatory agents derived from halogenated benzaldehydes found that modifications to the structure of this compound led to compounds with improved binding affinity to inflammatory targets .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. Its effects are mediated through pathways involving nucleophilic attack and subsequent rearrangements .

Comparison with Similar Compounds

Comparison: 4-Bromo-3-fluoro-2-methylbenzaldehyde is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both bromine and fluorine atoms in specific positions can influence its electronic properties and reactivity patterns, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Bromo-3-fluoro-2-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of bromine and fluorine substituents on its benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique arrangement of halogens may enhance its reactivity and binding affinity to biological targets, making it a subject of interest for drug development.

The molecular formula of this compound is C8H8BrFC_8H_8BrF, with a molecular weight of 215.05 g/mol. The presence of halogens (bromine and fluorine) contributes to its distinctive chemical behavior, allowing for various substitution and coupling reactions that are valuable in synthetic organic chemistry.

Property Value
Molecular FormulaC₈H₈BrF
Molecular Weight215.05 g/mol
StructureChemical Structure

Anticancer Activity

The anticancer potential of halogenated benzaldehydes has been documented in several studies. These compounds may induce apoptosis in cancer cells by interacting with specific receptors or pathways involved in cell proliferation and survival. For example, analogues with similar structures have demonstrated activity against breast cancer and leukemia cell lines . The unique combination of bromine and fluorine could enhance the compound's ability to target cancer cells selectively.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds with halogen substituents can bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways associated with inflammation and cancer progression.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Case Studies

  • Antimicrobial Efficacy : A study exploring various halogenated benzaldehydes found that those with bromine and fluorine substituents exhibited significant antibacterial activity against Gram-positive bacteria. The study suggested that the presence of these halogens enhances membrane permeability, leading to cell lysis.
  • Anticancer Activity : In vitro studies on structurally related compounds demonstrated that brominated benzaldehydes could inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways. These findings indicate that this compound may share similar mechanisms of action .

Properties

IUPAC Name

4-bromo-3-fluoro-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDMXMSWDKABEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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